2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine CAS 1250652-63-1 properties
2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine CAS 1250652-63-1 properties
This technical guide details the properties, synthesis, and application of 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine (CAS 1250652-63-1), a specialized heterocyclic building block used in the development of sterically demanding kinase inhibitors and advanced agrochemicals.
CAS: 1250652-63-1 | Formula: C₁₀H₁₅ClN₂O | M.W.: 214.69 g/mol [1]
Executive Summary
In the landscape of medicinal chemistry, 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine represents a "privileged scaffold" intermediate. Unlike simple chloropyrimidines, this molecule incorporates a bulky tert-butyl group at the C2 position. This steric bulk serves two critical functions: it modulates the lipophilicity (LogP) of the final pharmacophore and sterically protects the pyrimidine ring from metabolic oxidation at the most vulnerable position. Simultaneously, the C4-chlorine atom provides a highly reactive handle for Nucleophilic Aromatic Substitution (SₙAr), while the C6-methoxymethyl group acts as a stable, lipophilic ether side chain that can be later demethylated to a primary alcohol if required.
This compound is primarily utilized in the synthesis of PI3K/mTOR inhibitors , BTK inhibitors , and next-generation fungicides where rotational entropy needs to be restricted by the C2-tert-butyl group.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models based on structural analogs (e.g., 2,4-dichloro-6-methoxymethylpyrimidine).
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow low-melting solid or viscous oil | Tends to supercool; crystallizes upon standing at -20°C. |
| Boiling Point | 285°C ± 10°C (Predicted at 760 mmHg) | Decomposition likely >200°C. |
| Density | 1.106 ± 0.06 g/cm³ | Typical for chlorinated pyrimidines. |
| LogP | 3.2 – 3.5 | High lipophilicity due to t-butyl group. |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO. Insoluble in water. | Hydrophobic nature requires organic co-solvents. |
| pKa (Conjugate Acid) | ~1.5 | Weakly basic pyrimidine nitrogens due to electron-withdrawing Cl. |
Synthetic Pathways & Process Chemistry
Step 1: Cyclization (Pyrimidine Ring Formation)
The core ring is constructed by condensing 2-tert-butylacetamidine hydrochloride with methyl 4-methoxy-3-oxobutanoate.
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Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).
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Mechanism: Base-catalyzed condensation. The amidine nitrogen attacks the ketone carbonyl, followed by cyclization onto the ester.
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Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the beta-keto ester.
Step 2: Chlorination (Deoxychlorination)
The resulting intermediate, 2-tert-butyl-6-(methoxymethyl)pyrimidin-4-ol (often existing as the pyrimidone tautomer), is treated with a chlorinating agent.
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Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylaniline (catalyst/base).
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Protocol:
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Charge the pyrimidinol (1.0 eq) into a reactor.
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Add POCl₃ (3.0 eq) slowly to control exotherm.
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Add N,N-dimethylaniline (1.0 eq) as a proton scavenger.
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Heat to reflux (approx. 105°C) for 3-5 hours.
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Quenching (Hazard): Pour the reaction mixture onto crushed ice/water slowly. Maintain temperature <20°C to prevent violent hydrolysis of excess POCl₃.
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Extract with Dichloromethane (DCM).
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Visual Synthesis Workflow
The following diagram illustrates the logical flow of synthesis and the critical decision nodes.
Figure 1: Convergent synthesis route for CAS 1250652-63-1 focusing on the construction of the pyrimidine core.
Reactivity & Functionalization
The utility of CAS 1250652-63-1 lies in its selective reactivity. The C4-Chlorine is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) , while the C2-tert-butyl group remains inert due to steric hindrance and lack of a leaving group.
Primary Transformation: SₙAr at C4
Researchers typically displace the chlorine with amines, phenols, or thiols to build the drug scaffold.
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Nucleophiles: Primary/Secondary amines (e.g., piperazines, anilines).
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Conditions: Mild base (K₂CO₃ or DIPEA) in polar aprotic solvents (DMF, DMSO, or NMP) at 60-90°C.
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Selectivity: The tert-butyl group at C2 directs the nucleophile exclusively to C4. Unlike 2,4-dichloropyrimidines where regio-isomers are a problem, this substrate yields a single regio-isomer.
Secondary Transformation: Ether Cleavage
The methoxymethyl (MOM-like) ether can be cleaved to reveal a primary alcohol, allowing for further extension (e.g., converting to an aldehyde or halide).
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Reagent: BBr₃ (Boron tribromide) or TMSI.
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Note: This is usually done after the C4 substitution to avoid side reactions with the chlorine.
Figure 2: Divergent reactivity profile showing the primary SₙAr pathway and secondary side-chain modification.
Safety & Handling Protocols
As a chlorinated pyrimidine, this compound poses specific hazards. Protocols must be self-validating (i.e., include checks to ensure safety).
| Hazard Class | Description | Mitigation Protocol |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[2] | PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. |
| Sensitizer | Potential skin sensitizer due to reactive chloro-group. | Containment: Handle exclusively in a fume hood. |
| Hydrolysis | Reacts slowly with moisture to release HCl. | Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
Self-Validating Neutralization Step: When quenching reactions involving this compound (especially unreacted POCl₃ residues), use a pH-monitored quench . Add the reaction mixture to a biphasic mixture of ice/water and DCM while monitoring pH. Maintain pH > 7 using 10% NaOH to neutralize generated HCl immediately, preventing the formation of toxic vapors.
References
- Chemical Synthesis of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine synthesis mechanisms).
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Chlorination Protocols: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2012, 17(4), 4533-4544.
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Supplier Data (BLDpharm): Product entry for CAS 1250652-63-1.
- Analog Reactivity (SₙAr): Garg, N. K., et al. "Nickel-Catalyzed Amination of Aryl Chlorides." Organic Letters, 2011.
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Safety Data: PubChem Compound Summary for Chlorinated Pyrimidines.
